Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate is an organic compound often employed as a building block in the synthesis of various materials, particularly in coordination polymers, metal-organic frameworks (MOFs), and polymers. [, , , ] It serves as a linker molecule, connecting metal ions or clusters to form extended structures. [, ] The compound is commercially available and finds use in scientific research for its ability to contribute to the formation of porous materials and its potential in catalysis, luminescence, and other applications. [, , ]
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate can be synthesized through various methods. One common approach involves the Ullmann-type coupling reaction of methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate using a catalyst system like NiCl2(PPh3)2/NaH/Zn/PPh3. [] This method has been reported to provide excellent yields of the desired product. []
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate is commonly used as a reactant in various chemical reactions, especially those involved in the formation of coordination polymers and MOFs. [, , , ] It readily reacts with metal ions under solvothermal conditions, forming coordination bonds between the carboxylate oxygen atoms and the metal centers. [, ] This coordination ability allows for the creation of extended network structures with diverse topologies and properties. [, ] Additionally, the ester groups in the molecule can be hydrolyzed to yield the corresponding dicarboxylic acid, which can further participate in esterification or amidation reactions, expanding its synthetic utility. []
The mechanism of action of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate primarily revolves around its role as a linking ligand in the formation of coordination polymers and MOFs. [, , ] The carboxylate groups of the molecule act as Lewis bases, donating electron pairs to the vacant orbitals of metal ions. [, ] This coordination interaction leads to the assembly of metal centers and organic linkers into well-defined, often porous, network structures. [, ] The specific topology and properties of the resulting materials are influenced by factors such as the choice of metal ion, reaction conditions, and the presence of additional ligands or templates. [, ]
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate typically exists as a white solid at room temperature. [, ] It is sparingly soluble in common organic solvents but exhibits improved solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). [] The compound possesses good thermal stability, with decomposition temperatures exceeding 300°C. [] Its UV-Vis spectrum shows characteristic absorption bands associated with the biphenyl core and the ester groups. []
Construction of Coordination Polymers and MOFs: This compound serves as a versatile building block for creating various coordination polymers and MOFs with distinct structures and properties. [, , , ] Researchers utilize its structural rigidity and ability to bridge metal ions effectively. [, ]
Catalysis: Coordination polymers and MOFs derived from Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate have shown promise as heterogeneous catalysts in various organic transformations. [] The tunable pore size, high surface area, and the presence of catalytically active metal sites within these materials contribute to their catalytic activity. []
Luminescence: Some coordination polymers containing Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate exhibit interesting luminescent properties, making them potentially useful in sensing and light-emitting applications. []
Gas Adsorption and Separation: The porous nature of certain MOFs constructed using Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate makes them attractive for applications involving gas adsorption and separation. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7